1-Palmitoyl-sn-glycero-3-phosphocholine-d31

Quantitative lipidomics Stable isotope dilution mass spectrometry LC-MS/MS method development

16:0 Lyso PC-d31 (327178-91-6) resolves the systematic quantification bias introduced by lightly deuterated (d9) or odd-chain surrogates, which suffer from isotopic overlap with endogenous 13C isotopologues, compromising linearity and LOQ. This perdeuterated internal standard delivers a definitive +31 Da mass shift, eliminating overlap and enabling unambiguous SRM transitions for clinical lipidomics and enzyme kinetic studies. - <0.5% isotopic cross-contribution vs. 8-15% for d9 analogues, ensuring ISO 15189-grade precision. - ≥90% 1-acyl isomer content guarantees reproducible LPCAT/LPLAT kinetic measurements (prevents 2- to 5-fold KM inflation). - Matched extraction recovery and ionization efficiency eliminate matrix-effect discrepancies during Folch, Bligh-Dyer, or SPE workflows.

Molecular Formula C24H50NO7P
Molecular Weight 526.8 g/mol
Cat. No. B11936719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-sn-glycero-3-phosphocholine-d31
Molecular FormulaC24H50NO7P
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2
InChIKeyASWBNKHCZGQVJV-NMMBEXRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-sn-glycero-3-phosphocholine-d31 Procurement Guide


1-Palmitoyl-sn-glycero-3-phosphocholine-d31 (16:0 Lyso PC-d31) is a perdeuterated lysophosphatidylcholine (Lyso PC) in which all 31 non-exchangeable hydrogen atoms of the palmitoyl (C16:0) chain are replaced by deuterium . This compound belongs to the class of stable-isotope-labeled internal standards extensively employed in LC-MS/MS lipidomics, GC-MS fatty acid profiling, and solid-state deuterium NMR membrane biophysics. Its molecular formula is C24H19D31NO7P (MW 526.82 g/mol) and the CAS registry number is 327178-91-6 .

Why Choose 1-Palmitoyl-sn-glycero-3-phosphocholine-d31


Substituting 16:0 Lyso PC-d31 with a less extensively deuterated analogue (e.g., d9) or a non-deuterated odd-chain Lyso PC (e.g., 17:0 Lyso PC) introduces systematic quantification bias. Doubly or lightly deuterated internal standards suffer from isotopic overlap with the M+1 or M+2 natural-abundance 13C isotopologues of the endogenous analyte, an interference that is well-documented to compromise linearity and lower limits of quantification . The perdeuterated palmitoyl chain of d31 provides a definitive +31 Da mass shift, eliminating this overlap and enabling unambiguous selected reaction monitoring (SRM) transitions. Furthermore, chain-deuterated Lyso PC-d31 retains physiochemical identity with native Lyso PC 16:0—including extraction recovery, chromatographic retention, and ionization efficiency —which non-deuterated structural surrogates such as miltefosine cannot fully guarantee.

1-Palmitoyl-sn-glycero-3-phosphocholine-d31 Comparative Evidence


Mass Shift Eliminates Isotopic Interference

Lightly deuterated internal standards such as 1-palmitoyl-d9-2-hydroxy-sn-glycero-3-PC (d9, mass shift +9 Da) are susceptible to isotopic cross-talk from naturally occurring 13C isotopologues of endogenous 16:0 Lyso PC (M0 at m/z 496.3), because the M+1 (13C1, ~27% relative abundance) and M+2 (13C2, ~3.7% relative abundance) isotope peaks overlap with the d9 internal standard signal . This overlap can produce a non-zero intercept and curvature in calibration curves. In contrast, 1-palmitoyl-sn-glycero-3-phosphocholine-d31 provides a +31 Da mass shift (precursor m/z 527.3 → product ion m/z 184.1 for phosphocholine head-group), placing the internal standard signal completely outside the isotopic envelope of the endogenous analyte, resulting in a <0.5% isotopic-crosstalk contribution even at 10:1 analyte-to-standard ratios . The d9 standard, by comparison, shows an estimated 8–15% cross-contribution under identical conditions .

Quantitative lipidomics Stable isotope dilution mass spectrometry LC-MS/MS method development

Deuterium NMR Chain-Order Resolution

Solid-state 2H NMR spectroscopy using 1-perdeuteriopalmitoyl-sn-glycero-3-phosphocholine (PaLPC-d31) allows direct measurement of segmental C–D bond order parameters (SCD) along the entire palmitoyl chain, providing quantitative readouts of membrane fluidity and acyl chain packing . Jansson et al. (1992) reported that in lamellar mixtures containing 50 wt% water at low temperature, the spectral discontinuities and first moment M1 values were nearly identical across PaLPC-d31 and comparative systems, demonstrating that the deuterium label faithfully reports chain order without perturbing membrane structure . In contrast, partially deuterated analogues (e.g., d9, d13) yield only averaged or incomplete chain profiles that cannot resolve individual methylene segment dynamics .

Solid-state deuterium NMR Membrane biophysics Lipid chain orientational order

Regioisomeric Purity for Reproducible Assays

The Avanti Research specification for 16:0-d31 Lyso PC (Cat. No. 860397P) explicitly states '>99% (LPC; may contain up to 10% of the 2-LPC isomer, TLC)' . This means that the 1-palmitoyl-d31-sn-glycero-3-phosphocholine preparation is guaranteed to contain ≥90% of the desired sn-1 positional isomer, with ≤10% contamination by the 2-acyl isomer (2-palmitoyl-sn-glycero-3-phosphocholine). Published enzymatic assays for lysophospholipid acyltransferases (LPLATs) are sensitive to the acyl chain position: LPCAT enzymes preferentially utilize the 1-acyl-sn-glycero-3-phosphocholine isomer as substrate. Use of poorly defined standards with unknown or higher 2-acyl isomer content (some commercial sources do not report isomer purity) can shift apparent enzyme KM values by as much as 2- to 5-fold .

Enzymatic assay validation LPLAT activity measurement Lipid substrate specificity

Alpha-Carbon H/D Exchange Stability

The manufacturer's technical documentation explicitly acknowledges that 'deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position' . Independent supplier specifications indicate deuterium enrichment of ≥98%, except at alpha positions where enrichment is 60–80%; a ≥99% deuterium enrichment option is available upon request . This quantitatively defined alpha-carbon exchange propensity allows users to apply correction factors when interpreting mass spectra or to select the higher-enrichment grade for applications requiring maximum isotopic purity. Non-deuterated alternatives (e.g., 17:0 Lyso PC) avoid this issue entirely but sacrifice the co-elution and ionization-equivalence advantages of isotope dilution .

H/D exchange stability Method validation Internal standard robustness

1-Palmitoyl-sn-glycero-3-phosphocholine-d31 Application Scenarios


Clinical Lipidomics Quantification

16:0 Lyso PC is a clinically validated biomarker for atherosclerosis, acute coronary syndrome, and laryngeal cancer. The d31 internal standard enables accurate absolute quantification of plasma or serum 16:0 Lyso PC levels via isotope-dilution LC-MS/MS . Its +31 Da mass shift guarantees baseline chromatographic separation from the endogenous analyte without the isotopic overlap that compromises d9 or d13 standards, as demonstrated by the <0.5% isotopic cross-contribution calculated for d31 vs. an estimated 8–15% for d9 . This is essential for meeting the precision and accuracy requirements of clinical laboratory accreditation standards (e.g., ISO 15189).

Solid-State 2H NMR for Membrane Microdomains

Researchers investigating cholesterol-induced domain formation, lipid raft dynamics, or drug–membrane interactions employ perdeuterated 16:0 Lyso PC-d31 to obtain complete acyl chain orientational order-parameter profiles via solid-state 2H NMR . The Jansson et al. (1992) study demonstrated that spectral discontinuities and first-moment values from PaLPC-d31 in lamellar phases yield quantitative intermolecular interaction data . Partially deuterated analogues cannot resolve individual methylene segment order parameters and are unsuitable for this application.

LPLAT Activity Assays

The defined ≥90% 1-acyl-sn-glycero-3-phosphocholine isomer content of the Avanti d31 standard supports reproducible LPCAT enzyme kinetic measurements . The positional specificity of LPLAT enzymes requires the 1-acyl isomer as substrate; undocumented 2-acyl contamination can increase apparent KM values by 2- to 5-fold . Researchers quantifying Lands cycle activity in liver microsomes or recombinant enzyme preparations should select the d31 standard with documented isomer tolerance to ensure inter-experimental reproducibility.

Extraction Efficiency and Matrix Effects

Pre-extraction spiking of 16:0 Lyso PC-d31 enables precise determination of extraction recovery and matrix effects in biological sample preparation workflows . Its near-identical physicochemical properties to endogenous 16:0 Lyso PC mean that recovery losses during liquid–liquid extraction (Folch, Bligh-Dyer), solid-phase extraction, or protein precipitation are mirrored by the internal standard, unlike non-deuterated odd-chain surrogates that exhibit differential partitioning . The documented alpha-carbon exchange properties allow users to select the ≥99% D enrichment grade for applications where even minor isotopic dilution must be accounted for .

Technical Documentation Hub

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